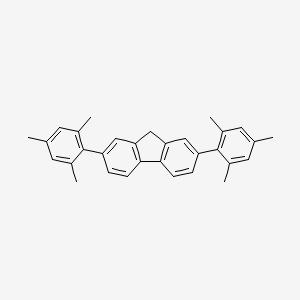

2,7-Dimesityl-9H-fluorene

Description

2,7-Dimesityl-9H-fluorene is a fluorene derivative substituted with mesityl (2,4,6-trimethylphenyl) groups at the 2- and 7-positions. Fluorene derivatives are widely studied for their rigid, planar structure, which enables conjugation and electronic tunability, making them valuable in organic electronics, pharmaceuticals, and materials science . The mesityl groups introduce steric bulk and electron-donating effects, which influence solubility, crystallinity, and electronic properties.

Properties

IUPAC Name |

2,7-bis(2,4,6-trimethylphenyl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30/c1-18-11-20(3)30(21(4)12-18)24-7-9-28-26(15-24)17-27-16-25(8-10-29(27)28)31-22(5)13-19(2)14-23(31)6/h7-16H,17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBJVPOLKULEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=C(C=C(C=C5C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267360 | |

| Record name | 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170242-36-1 | |

| Record name | 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170242-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,7-Dimesityl-9H-fluorene (CAS No. 170242-36-1) is a derivative of fluorene that has gained attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anticancer activities, through a review of relevant studies and findings.

Chemical Structure and Properties

2,7-Dimesityl-9H-fluorene is characterized by its unique molecular structure, which includes two mesityl groups attached to the fluorene framework. This structural configuration is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that 2,7-dimesityl-9H-fluorene exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of fluorene can disrupt bacterial cell walls, leading to antimicrobial effects.

- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorene derivatives, including 2,7-dimesityl-9H-fluorene. The results indicated notable activity against several multidrug-resistant bacterial strains.

Table 1: Antimicrobial Activity of 2,7-Dimesityl-9H-Fluorene and Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 2,7-Dimesityl-9H-fluorene | 12 | Staphylococcus aureus |

| 2,7-Dichloro-9H-fluorene | 10 | Escherichia coli |

| 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine | 11 | Pseudomonas aeruginosa |

Note: Values are representative of average results from multiple trials.

Anticancer Activity

The anticancer potential of 2,7-dimesityl-9H-fluorene was assessed using various human cancer cell lines. The compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines revealed that:

- A549 Cell Line : Treatment with 2,7-dimesityl-9H-fluorene resulted in a significant reduction in cell viability at concentrations above 50 µg/mL.

- MDA-MB-231 Cell Line : Similar reductions in viability were observed, indicating potential as an anticancer agent.

The mechanism by which 2,7-dimesityl-9H-fluorene exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular components such as DNA and enzymes involved in critical metabolic pathways.

Molecular Docking Studies

Molecular docking studies have suggested that the compound may bind effectively to the active sites of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis and repair.

Comparison with Similar Compounds

Structural and Electronic Modifications

2,7-Diiodo-9,9-dioctyl-9H-fluorene (CAS 278176-06-0)

- Substituents : Iodine at 2,7-positions; octyl groups at 9,9-positions.

- Molecular Weight : 642.44 g/mol .

- Key Properties: The iodine atoms facilitate cross-coupling reactions (e.g., Suzuki or Sonogashira) for further functionalization. The dioctyl chains enhance solubility in organic solvents, reducing aggregation in polymeric matrices .

- Applications : Intermediate in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs) .

2,7-Diethynyl-9H-fluorene (CAS 94463-11-3)

- Substituents : Ethynyl groups at 2,7-positions.

- Molecular Weight : 214.27 g/mol .

- Key Properties : Ethynyl groups enable π-conjugation extension, enhancing charge carrier mobility. The absence of 9,9-substituents results in planar geometry, favoring crystallinity but limiting solubility .

- Applications : Building block for acene-based semiconductors and molecular wires .

9,9-Dimethyl-2-nitro-9H-fluorene (CAS 605644-46-0)

- Substituents : Nitro group at 2-position; methyl groups at 9,9-positions.

- Molecular Weight : 241.24 g/mol .

- Key Properties : The nitro group is electron-withdrawing, reducing the HOMO-LUMO gap and enhancing electron affinity. Methyl groups at the 9-position provide moderate steric hindrance .

- Applications : Intermediate in pharmaceuticals and explosives .

9,9-Bis(heptadecafluoroundecyl)-2,7-diiodo-9H-fluorene (CFC-F2)

- Substituents : Iodine at 2,7-positions; perfluorinated chains at 9,9-positions.

- Key Properties : Fluorinated side chains impart high thermal stability (>300°C) and hydrophobicity. The iodine atoms allow post-functionalization, while fluorination reduces intermolecular π-π stacking .

- Applications : Fluorinated polymers for hydrophobic coatings and high-performance electronics .

Comparative Property Analysis

Steric Effects

- Mesityl vs. For example, dioctyl-substituted fluorenes exhibit enhanced processability in thin-film devices , whereas perfluorinated derivatives (CFC-F2) show exceptional thermal stability .

Electronic Effects

- Electron-Donating (Mesityl) vs. Electron-Withdrawing (Nitro) : Mesityl groups raise the HOMO energy level, improving hole transport in OLEDs. In contrast, nitro groups lower the LUMO, favoring electron transport, as seen in 9,9-dimethyl-2-nitro-9H-fluorene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.